molecular formula C9H19N3O B14734159 2-Octylidenehydrazine-1-carboxamide CAS No. 6033-80-3

2-Octylidenehydrazine-1-carboxamide

Cat. No.: B14734159
CAS No.: 6033-80-3
M. Wt: 185.27 g/mol
InChI Key: WSEJSEYNXSBBRS-UHFFFAOYSA-N
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Description

2-Octylidenehydrazine-1-carboxamide is a hydrazine-carboxamide derivative characterized by an octylidene substituent (a branched or linear C8 alkylidene group) attached to the hydrazine backbone. The octylidene chain introduces significant hydrophobicity, distinguishing it from analogues with aromatic or heterocyclic substituents.

Properties

CAS No.

6033-80-3

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

(octylideneamino)urea

InChI

InChI=1S/C9H19N3O/c1-2-3-4-5-6-7-8-11-12-9(10)13/h8H,2-7H2,1H3,(H3,10,12,13)

InChI Key

WSEJSEYNXSBBRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=NNC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octylidenehydrazine-1-carboxamide typically involves the reaction of octylidene hydrazine with carboxamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Octylidenehydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Octylidenehydrazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer treatments.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Octylidenehydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituents are summarized below:

Compound Name Substituent Group Core Functional Groups Key References
2-(2-Hydroxybenzylidene)hydrazine-1-carboxamide 2-Hydroxybenzylidene (aromatic) Amide, Hydrazine, Phenol -OH
(2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide Thiazol-anilino-ethylidene Thioamide, Hydrazine, Thiazole
2-(3-Hydroxy-1-methyl-6-oxo-2,3-dihydro-1H-indol-5(6H)-ylidene)hydrazinecarboxamide Indolylidene Amide, Hydrazine, Indole
2-Octylidenehydrazine-1-carboxamide Octylidene (C8 alkylidene) Amide, Hydrazine, Aliphatic N/A

Key Observations :

  • Hydrophobicity: The octylidene group imparts pronounced lipophilicity, contrasting with the polar hydroxybenzylidene (phenolic -OH) or heterocyclic groups (thiazole, indole) in analogues .
  • Electronic Effects : Aromatic and heterocyclic substituents (e.g., thiazole, indole) enable π-π stacking or hydrogen bonding, whereas the aliphatic octylidene group primarily influences solubility and membrane permeability.

Physicochemical Properties

Comparative physicochemical data for select analogues:

Property 2-(2-Hydroxybenzylidene)hydrazine-1-carboxamide This compound (Predicted)
Melting Point 205–207°C Likely lower (aliphatic chains reduce crystallinity)
Solubility Moderate in polar solvents (due to -OH) Low in water, high in organic solvents
IR Stretching (C=O) 1682 cm⁻¹ ~1650–1680 cm⁻¹ (amide I band)
Elemental Composition C₈H₉N₃O₂ C₉H₁₈N₃O (estimated)

Notes:

  • The hydroxybenzylidene analogue exhibits higher melting points due to hydrogen bonding , whereas the octylidene derivative’s flexibility likely reduces thermal stability.
  • The thiazol-containing carbothioamide () replaces the amide oxygen with sulfur, altering redox properties and metal-binding capacity .

Key Contrasts :

  • Anti-inflammatory vs. Antimicrobial: The hydroxybenzylidene analogue’s phenolic group aligns with COX-2 inhibition , whereas thiazol derivatives leverage heterocyclic motifs for antimicrobial action .
  • Toxicity Profiles : Indole-based compounds () are restricted to lab use due to undefined hazards , while aliphatic derivatives like this compound may exhibit milder toxicity.

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